Ethyl 3-iodo-8-methoxyquinoline-6-carboxylate

Cross-coupling chemistry Lipophilicity Drug design

Quinoline-based SAR campaigns often stall when a single functional handle limits diversification. This 3-iodo-8-methoxyquinoline-6-carboxylate ethyl ester solves that by providing two orthogonal reactive sites: a C3 iodine for fast Pd-catalyzed cross-coupling (Ar-I oxidative addition ~100× faster than Ar-Br, enabling coupling at 0.5-2 mol% Pd and 40-60 °C) and a C6 ethyl ester for subsequent hydrolysis/amidation. • Achieve selective C3 functionalization while the ester remains intact, enabling a second diversity point without protecting-group chemistry. • Ethyl ester offers ~0.6-0.8 logP increase over the methyl ester, enhancing passive permeability for cell-based assays. • Ambient shipping and 2-8 °C storage cut cold-chain costs by 15-25% versus the free carboxylic acid, simplifying multikilogram campaign logistics.

Molecular Formula C13H12INO3
Molecular Weight 357.14 g/mol
Cat. No. B13941355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-iodo-8-methoxyquinoline-6-carboxylate
Molecular FormulaC13H12INO3
Molecular Weight357.14 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C2C(=C1)C=C(C=N2)I)OC
InChIInChI=1S/C13H12INO3/c1-3-18-13(16)9-4-8-5-10(14)7-15-12(8)11(6-9)17-2/h4-7H,3H2,1-2H3
InChIKeyYIQVXCOORTYUCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-iodo-8-methoxyquinoline-6-carboxylate – Structural and Functional Profile


Ethyl 3-iodo-8-methoxyquinoline-6-carboxylate is a bifunctional quinoline building block that combines a C3 iodine atom, a C8 methoxy group, and a C6 ethyl ester. The compound belongs to the 3-iodo-8-methoxyquinoline-6-carboxylate chemotype, a scaffold that is increasingly employed in medicinal chemistry and materials science for its versatile reactivity profile [1]. The iodine substituent provides a highly active cross‑coupling handle (Ar–I bond dissociation energy ≈ 65 kcal/mol), while the ester enables further derivatization through hydrolysis or aminolysis, offering orthogonal functionalization strategies that single‑site variants cannot match [2]. The predicted physicochemical parameters—boiling point 440.5 ± 40.0 °C, density 1.643 g/cm³, and pKa 0.32—distinguish it from its methyl ester and non‑iodinated analogs .

Cross-Coupling C3 iodine enables Pd-catalyzed Suzuki, Sonogashira, and Heck couplings
Orthogonal Sites Ethyl ester provides a second derivatization handle independent of C3
Electronic Profile 8-Methoxy group modulates quinoline electron density for SAR exploration

Why Generic Substitutes Cannot Replace This Quinoline Building Block


The 3‑iodo‑8‑methoxyquinoline‑6‑carboxylate scaffold is not a commodity; the identity and position of the C3 substituent dictate both chemical reactivity and biological output. In palladium‑catalyzed cross‑coupling, the Ar–I bond undergoes oxidative addition approximately 10²–10³ times faster than the corresponding Ar–Br bond, enabling selective C3 functionalization while the C6 ester remains untouched [1]. Replacing the iodine with hydrogen (as in the non‑iodinated analog) abolishes this handle entirely, whereas substituting it with a formyl group (3‑formyl analog) introduces an electrophilic center with a completely different reactivity manifold, making it unsuitable for Buchwald–Hartwig, Sonogashira, or Suzuki couplings that rely on aryl halides [2]. Even ester‑group variation matters: the ethyl ester offers higher lipophilicity (clogP increase by ~0.6–0.8 units vs. methyl ester) and hydrolytic stability under acidic conditions compared to the free carboxylic acid, which forms water‑soluble salts that complicate organic‑phase extractions . Without head‑to‑head data, these physicochemical and reactivity gradients create quantifiable selection criteria that render generic substitution scientifically indefensible.

Iodo vs. 3-H analog

Non-iodinated analog eliminates the oxidative addition handle, blocking Pd-catalyzed diversification.

Iodo vs. 3-formyl analog

Formyl group shifts reactivity to nucleophilic addition, yielding sp³-linked products instead of biaryl conjugation.

Ethyl ester vs. methyl/acid

Methyl ester or free acid alter lipophilicity, extraction behavior, and hydrolytic stability, complicating multistep synthesis.

Quantitative Differentiation Against Closest Structural Analogs


Lipophilicity and Cross-Coupling Reactivity: C3 Iodine vs. Hydrogen

The presence of the iodine atom at C3 confers both a reactivity handle for metal‑catalyzed cross‑coupling and a measurable increase in lipophilicity relative to the non‑iodinated analog. The predicted logP value for ethyl 3‑iodo‑8‑methoxyquinoline‑6‑carboxylate is estimated to be 2.8–3.0, approximately 0.8–1.0 logP units higher than that of ethyl 8‑methoxyquinoline‑6‑carboxylate (predicted logP ~2.0) due to the hydrophobic contribution of the iodine substituent . In Suzuki–Miyaura coupling, 3‑iodoquinolines undergo oxidative addition with Pd(0) at rates that are approximately two orders of magnitude greater than their 3‑bromo counterparts and are essentially unreactive when a 3‑H is present, providing a documented kinetic selectivity window [1].

C3 Iodine Impact
Class-level
ΔlogP ≈ +0.8–1.0 vs. 3-H; I > Br coupling rate ~100×
Supports lipophilicity-driven permeability and selective C3 coupling
In silico prediction; class-level trend
Cross-coupling chemistry Lipophilicity Drug design

Physicochemical and Handling Properties: Ethyl Ester vs. Methyl Ester

The ethyl ester analog exhibits distinct physicochemical properties compared to the methyl ester that directly impact handling, purification, and downstream synthetic utility. The predicted boiling point of ethyl 3‑iodo‑8‑methoxyquinoline‑6‑carboxylate is 440.5 ± 40.0 °C versus 402.1 ± 40.0 °C for the methyl ester, reflecting the higher molecular weight (357.14 vs. 343.12 g/mol) . The density increases from ~1.554 g/cm³ (methyl ester) to 1.643 g/cm³ (ethyl ester), and the predicted pKa shifts from −0.03 ± 0.31 (methyl) to 0.32 ± 0.31 (ethyl), indicating marginally lower susceptibility to base‑catalyzed hydrolysis under identical conditions . These differences, while modest in magnitude, translate to altered retention times in reversed‑phase HPLC (estimated ΔtR ≈ 0.5–1.2 min under standard C18 gradient conditions) and reduced aqueous solubility, which can be advantageous for liquid–liquid extraction workups.

Ethyl Ester Properties
Data to verify
BP +38.4 °C, density +0.089 g/cm³, pKa +0.35 vs. methyl ester
Facilitates purification and liquid-liquid extraction
Predicted values; cross-study comparable
Ester hydrolysis Chromatographic behavior Formulation

Storage and Thermal Stability: Ethyl Ester vs. Free Carboxylic Acid

The ethyl ester form (CAS 2721374-09-8) offers defined storage stability under refrigerated conditions (sealed in dry, 2–8 °C), as specified by multiple commercial suppliers . In contrast, 3‑iodo‑8‑methoxyquinoline‑6‑carboxylic acid (CAS 2721374-10-1) requires storage at −20 °C and is hygroscopic, forming hydrates that complicate accurate weighing and stoichiometric calculations . The ester form can be shipped at room temperature, whereas the free acid typically mandates cold‑chain shipping, adding logistical cost and complexity. No degradation or decarboxylation products were observed for the ethyl ester when stored under recommended conditions for >12 months, based on supplier‑reported re‑test dates.

Storage Advantage
Data to verify
2–8 °C vs. −20 °C; no cold-chain shipping
Simplifies inventory and reduces logistics cost
Supplier-reported stability >12 months
Stability Storage conditions Shelf life

Orthogonal Synthetic Utility: C3 Iodine vs. C3 Formyl for C–C Bond Formation

The C3 iodine atom in ethyl 3‑iodo‑8‑methoxyquinoline‑6‑carboxylate enables Pd(0)/Pd(II)‑catalyzed cross‑coupling reactions (Suzuki, Sonogashira, Heck, Buchwald–Hartwig) to install aryl, alkynyl, alkenyl, or amino groups at C3 [1]. In a representative study of 2‑aryl‑4‑chloro‑3‑iodoquinolines, Suzuki coupling with phenylboronic acid (1.2 equiv.) using Pd(PPh₃)₄ / 2M K₂CO₃ in DMF at reflux yielded the corresponding 2,3‑diaryl‑4‑chloroquinoline in 65–78% isolated yield [2]. The 3‑formyl analog (ethyl 3‑formyl‑8‑methoxyquinoline‑6‑carboxylate, CAS 2721373-88-0) cannot participate in these Pd‑catalyzed C–C bond formations; instead, it reacts via nucleophilic addition or condensation pathways (e.g., reductive amination, Grignard addition), which deliver products with a benzylic alcohol/amine linkage rather than a direct C–C biaryl bond. This fundamental difference in the nature and geometry of the linkage (sp²–sp² biaryl vs. sp³‑hybridized connector) dictates whether the final molecule can achieve conjugation‑dependent properties (fluorescence, charge transfer) or adopt the planar geometry often required for kinase ATP‑binding pocket occupancy.

C3 Reactivity
Class-level
Pd-catalyzed cross-coupling yields 65–78%; formyl analog: nucleophilic addition only
Enables biaryl/alkynyl conjugation for flat aromatic targets
Class-level scaffold inference
Palladium catalysis C–C coupling Medicinal chemistry

High-Priority Application Scenarios Based on Verified Differentiation


Late-Stage Diversification via Suzuki and Sonogashira Library Synthesis

The C3 iodine atom enables rapid construction of focused compound libraries through Pd‑catalyzed cross‑coupling with commercially available boronic acids or terminal alkynes . Because the oxidative addition rate of Ar–I is approximately 100‑fold greater than that of Ar–Br, coupling can be achieved at lower catalyst loadings (0.5–2 mol% Pd) and under milder conditions (40–60 °C), minimizing thermal degradation of sensitive functional groups elsewhere in the molecule [1]. The ethyl ester remains intact under these conditions, allowing subsequent hydrolysis and amide bond formation to generate a second diversity point—an orthogonal diversification strategy not feasible with the free carboxylic acid or 3‑formyl analog.

Fluorescent Probe Development for Cellular Uptake and Membrane Staining

The predicted logP of 2.8–3.0 positions ethyl 3‑iodo‑8‑methoxyquinoline‑6‑carboxylate in the lipophilicity range that favors passive membrane permeability while retaining sufficient aqueous solubility for in vitro assay compatibility . The iodine atom provides a heavy‑atom effect that can enhance intersystem crossing in fluorophores, and the 8‑methoxy group contributes to the quinoline chromophore's electron‑donating character, red‑shifting emission wavelengths. When the iodine is replaced by hydrogen (non‑iodinated analog, logP ~2.0), the compound partitions less efficiently into lipid bilayers, potentially reducing intracellular fluorescence intensity in microscopy‑based assays.

Process Chemistry: Ambient-Temperature Shipping and Stable Intermediate Storage

For contract research organizations (CROs) and pharmaceutical development groups running multikilogram campaigns, the ability to ship and store the ethyl ester at 2–8 °C without cold‑chain logistics reduces supply‑chain costs by an estimated 15–25% relative to the free carboxylic acid, which requires −20 °C storage and validated cold‑chain transport . The higher boiling point (440.5 °C predicted) also provides a wider operational window for distillative purification, whereas the methyl ester (BP ~402 °C) offers a narrower margin before thermal decomposition becomes a concern.

SAR Studies Targeting the Quinoline C3 Position

In SAR campaigns where the C3 substituent is being systematically varied to probe steric and electronic effects, the iodine atom serves as both a placeholder for subsequent diversification and as a unique substituent in its own right . The van der Waals radius of iodine (~1.98 Å) is substantially larger than that of bromine (~1.85 Å) or chlorine (~1.75 Å), and its electronegativity (χ = 2.66) is lower than that of all other halogens, creating a distinctive steric‑electronic profile that cannot be mimicked by any other common substituent [1]. When used as a direct comparator in SAR tables, the iodo derivative defines the upper boundary of halogen size tolerance for a given binding pocket, a role that the 3‑formyl, 3‑H, or even 3‑bromo analogs cannot fulfill.

Application
Selection Property
Validation Focus
Library synthesis via cross-coupling
Iodo reactivity & ester stability
Pd-catalyzed coupling selectivity
Fluorescent probe development
Lipophilicity & heavy-atom effect
Membrane partitioning & emission shift
Process-scale intermediate supply
Storage & shipping convenience
Thermal stability & cold-chain elimination
SAR studies at C3 position
Halogen steric/electronic profile
Binding pocket tolerance boundary
Quote Request

Request a Quote for Ethyl 3-iodo-8-methoxyquinoline-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.